6-(5-Methyl-2-imidazolyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-Methyl-2-imidazolyl)quinoxaline is a heterocyclic compound that features both imidazole and quinoxaline rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(5-Methyl-2-imidazolyl)quinoxaline typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction can be catalyzed by iridium and induced by visible light . Another approach involves the cyclization of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazoquinoxalines through aromatic nucleophilic substitution and subsequent autooxidation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally benign reagents and catalysts, can be applied to scale up the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 6-(5-Methyl-2-imidazolyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Aromatic nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated quinoxalines can be used as starting materials, with nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(5-Methyl-2-imidazolyl)quinoxaline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-(5-Methyl-2-imidazolyl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, such as phosphodiesterases, which play a role in various cellular processes . The compound’s structure allows it to bind to these enzymes and modulate their activity, leading to potential therapeutic effects .
Comparison with Similar Compounds
- Imidazo[1,5-a]quinoxaline
- Imidazo[1,2-a]quinoxaline
- Pyrrolo[1,2-a]quinoxaline
Comparison: 6-(5-Methyl-2-imidazolyl)quinoxaline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other imidazoquinoxalines, this compound may exhibit different pharmacological profiles and applications .
Properties
Molecular Formula |
C12H10N4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
6-(5-methyl-1H-imidazol-2-yl)quinoxaline |
InChI |
InChI=1S/C12H10N4/c1-8-7-15-12(16-8)9-2-3-10-11(6-9)14-5-4-13-10/h2-7H,1H3,(H,15,16) |
InChI Key |
MEMBGTTUGWCBIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=CC3=NC=CN=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.